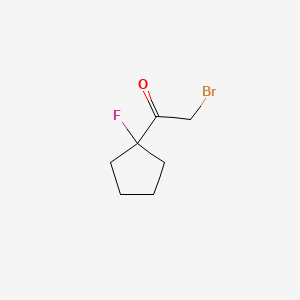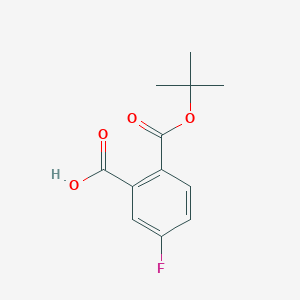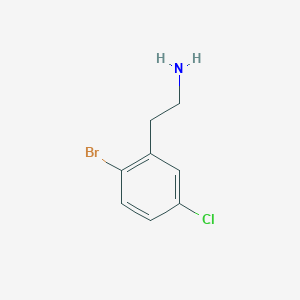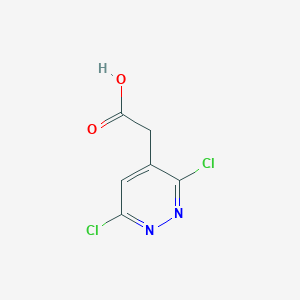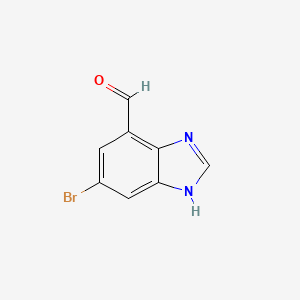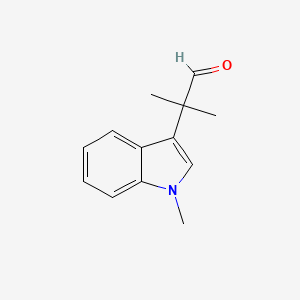![molecular formula C18H22N2O3S B13547729 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate CAS No. 1031522-02-7](/img/structure/B13547729.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a cyanocyclohexyl group, a carbamoyl group, and a sulfanylacetate group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route may involve the following steps:
Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide under controlled conditions to form the cyanocyclohexyl intermediate.
Formation of the carbamoyl intermediate: The cyanocyclohexyl intermediate is then reacted with phosgene or a similar reagent to introduce the carbamoyl group.
Formation of the sulfanylacetate intermediate: The final step involves the reaction of the carbamoyl intermediate with 4-methylthiophenol and chloroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanocyclohexyl group can be reduced to form primary amines.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted carbamoyl derivatives.
Aplicaciones Científicas De Investigación
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chlorophenyl)sulfanyl]acetate
- [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)sulfanyl]acetate
Uniqueness
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-methylphenyl)sulfanyl]acetate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more suitable for specific applications compared to its analogs.
Propiedades
Número CAS |
1031522-02-7 |
|---|---|
Fórmula molecular |
C18H22N2O3S |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(4-methylphenyl)sulfanylacetate |
InChI |
InChI=1S/C18H22N2O3S/c1-14-5-7-15(8-6-14)24-12-17(22)23-11-16(21)20-18(13-19)9-3-2-4-10-18/h5-8H,2-4,9-12H2,1H3,(H,20,21) |
Clave InChI |
SZLGBYLPQVHDDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)OCC(=O)NC2(CCCCC2)C#N |
Solubilidad |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)

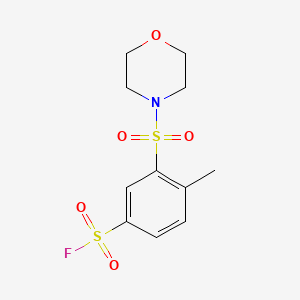
![1-Azaspiro[3.3]heptane-2,6-dione](/img/structure/B13547663.png)
